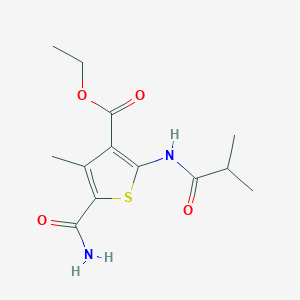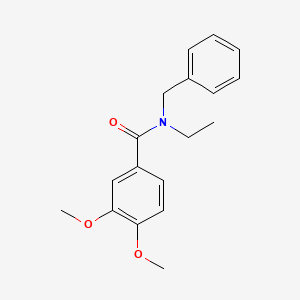
ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a thiophene-based compound that has shown promise in the fields of medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and inhibit the growth of cancer cells. In addition, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may be more toxic. However, one limitation is that the compound is relatively difficult to synthesize, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate. One area of research is the development of the compound as an anti-cancer agent. Further studies are needed to determine the optimal dosage and delivery method for the compound. In addition, more research is needed to understand the mechanism of action of the compound and its potential as an anti-inflammatory agent. Finally, the compound could be further studied as a building block for the synthesis of other compounds in the fields of medicinal chemistry and material science.
Métodos De Síntesis
The synthesis of ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of ethyl 5-bromothiophene-2-carboxylate with sodium hydride in the presence of dimethylformamide to form ethyl 5-thiophen-2-ylcarbonylacetate. This intermediate is then reacted with isobutyryl chloride in the presence of triethylamine to form ethyl 5-(isobutyrylamino)-2-(thiophen-2-ylcarbonyl)-4-methylthiophene-3-carboxylate. Finally, the compound is treated with ammonium carbonate in ethanol to form this compound.
Aplicaciones Científicas De Investigación
Ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been studied for its potential as an anti-inflammatory agent. Studies have shown that the compound inhibits the production of inflammatory cytokines and reduces inflammation in animal models.
In organic synthesis, this compound has been studied for its potential as a building block for the synthesis of other compounds. It has been used as a precursor for the synthesis of various thiophene-based compounds, including pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-5-19-13(18)8-7(4)9(10(14)16)20-12(8)15-11(17)6(2)3/h6H,5H2,1-4H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSUVJCQGDCSKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{[4-(dimethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5868337.png)
![2,3-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5868339.png)
![5-{[(3,4-dichlorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868345.png)
![N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5868352.png)

![ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5868364.png)

![ethyl [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5868372.png)
![3,4-dimethyl-7-[2-(4-morpholinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5868380.png)


![6-[2-(3-methoxyphenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5868428.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5868436.png)
![4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5868443.png)
